9-(Acetamido)-5-aminobenzo(a)phenoxazin-7-ium chloride

描述

9-(Acetamido)-5-aminobenzo(a)phenoxazin-7-ium chloride, also known as this compound, is a useful research compound. Its molecular formula is C18H14ClN3O2 and its molecular weight is 339.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

9-(Acetamido)-5-aminobenzo(a)phenoxazin-7-ium chloride, a compound belonging to the phenoxazine family, has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and neuroprotection. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

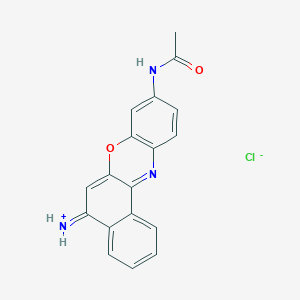

Chemical Structure and Properties

The compound features a phenoxazine core with an acetamido and amino group that contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : The compound has shown significant inhibitory activity against class II HDACs, which are implicated in various cancers and neurodegenerative diseases. In vitro studies report IC50 values ranging from 3 to 870 nM, demonstrating potent enzyme inhibition without significant cytotoxicity at sub-micromolar concentrations .

- Antioxidant Properties : The phenoxazine structure is known for its antioxidant capabilities. Studies have indicated that the compound can protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2), suggesting potential applications in neuroprotection .

Anticancer Activity

This compound has been evaluated in various cancer models:

- Breast Cancer : In vitro assays demonstrated that the compound inhibits proliferation in MCF-7 breast cancer cells, inducing apoptosis through mitochondrial depolarization and activation of caspases .

- Colorectal Cancer : The compound exhibited significant cytotoxic effects on colon cancer cell lines such as COLO201 and DLD1, with mechanisms involving pH modulation and NHE-1 inhibition, leading to apoptotic cell death .

- Glioblastoma : Recent studies highlight its potential against glioblastoma cells, where it alters cellular membrane properties and induces apoptosis by disrupting mitochondrial function .

Neuroprotective Effects

The neuroprotective properties of this compound have been substantiated through several key findings:

- Protection Against Oxidative Stress : The compound has been shown to mitigate neuronal damage caused by oxidative agents like H2O2 at low concentrations, emphasizing its role as a potential therapeutic agent in neurodegenerative conditions .

- Impact on Neurotransmission : Preliminary findings suggest that it may enhance neurotransmission pathways affected in neurodegenerative diseases, although further research is needed to elucidate these mechanisms fully .

Data Summary

| Activity Type | Assay Type | Cell Line/Model | IC50 (nM) | Notes |

|---|---|---|---|---|

| HDAC Inhibition | Enzyme Assay | Various | 3 - 870 | Potent inhibition without cytotoxicity |

| Anticancer Activity | Proliferation Assay | MCF-7 | Not specified | Induces apoptosis |

| Anticancer Activity | Proliferation Assay | COLO201 | Not specified | Alters pH and induces apoptosis |

| Neuroprotection | Oxidative Stress Assay | Neuronal Cells | Sub μM | Protects against H2O2-induced damage |

Case Studies

-

Case Study on Glioblastoma Treatment :

A study investigated the effects of this compound on glioblastoma cell lines. Results indicated a marked reduction in cell viability correlated with increased caspase activity, suggesting effective induction of apoptosis. -

Neuroprotective Effects in Animal Models :

Animal studies demonstrated that administration of the compound prior to exposure to neurotoxic agents resulted in significantly lower levels of neuronal death compared to control groups.

科学研究应用

Medicinal Chemistry

9-(Acetamido)-5-aminobenzo(a)phenoxazin-7-ium chloride is primarily studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds within the phenoxazine family can act as photosensitizers in photodynamic therapy (PDT), a treatment modality for various cancers. The compound can generate reactive oxygen species upon light activation, leading to tumor cell apoptosis .

- Targeting Specific Pathways : The compound's structure allows it to interact with biological targets such as enzymes and receptors involved in cancer progression. Studies have shown its potential in inhibiting angiogenesis by affecting vascular endothelial growth factor (VEGF) pathways .

Photodynamic Therapy (PDT)

The application of this compound in PDT is notable:

- Mechanism of Action : Upon exposure to specific wavelengths of light, the compound can produce singlet oxygen and other reactive species that induce cell death in targeted tissues. This property is particularly beneficial in treating ocular conditions characterized by unwanted choroidal neovascularization .

- Clinical Studies : Various clinical trials have investigated the efficacy of PDT using this compound in treating age-related macular degeneration (AMD) and other retinal diseases. Results suggest significant improvement in visual acuity and reduction of neovascularization .

Dye Chemistry

The compound also finds utility in dye chemistry:

- Cationic Reactive Dyes : It has been explored as a cationic dye due to its ability to bind strongly to negatively charged substrates, making it useful in textile applications and biological staining .

Case Studies

属性

IUPAC Name |

N-(5-aminobenzo[a]phenoxazin-12-ium-9-ylidene)acetamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2.ClH/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15;/h2-9H,19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSGZIFDXNEUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1C=CC2=[NH+]C3=C(C=C(C4=CC=CC=C43)N)OC2=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10430-46-3 | |

| Record name | Benzo[a]phenoxazin-7-ium, 9-(acetylamino)-5-amino-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10430-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(Acetamido)-5-aminobenzo(a)phenoxazin-7-ium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010430463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(acetamido)-5-aminobenzo[a]phenoxazin-7-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。